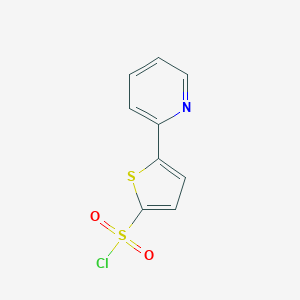

5-(2-Pyridyl)thiophene-2-sulfonyl chloride

Description

The exact mass of the compound 5-(2-Pyridyl)thiophene-2-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-Pyridyl)thiophene-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Pyridyl)thiophene-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-ylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMWPWAEIDEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371931 | |

| Record name | 5-(2-pyridyl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151858-64-9 | |

| Record name | 5-(2-pyridyl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyridin-2-yl-thiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, including experimental protocols, and outlines the analytical methods for its characterization.

Introduction

5-(2-Pyridyl)thiophene-2-sulfonyl chloride is a bifunctional molecule incorporating both a pyridine and a thiophene ring system, with a reactive sulfonyl chloride group. This combination of a metal-chelating pyridyl group, a versatile thiophene spacer, and an electrophilic sulfonyl chloride moiety makes it a valuable building block for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. The sulfonyl chloride can be readily converted into sulfonamides, sulfonates, and other derivatives, allowing for the exploration of structure-activity relationships and the development of novel chemical entities.

Synthesis

The synthesis of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride is a two-step process that begins with the formation of the core 2-(2-thienyl)pyridine structure, followed by chlorosulfonation of the thiophene ring.

Step 1: Synthesis of the Precursor 2-(2-Thienyl)pyridine

The precursor, 2-(2-thienyl)pyridine, can be efficiently synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins an aryl halide with an organoboron compound. In this case, 2-bromopyridine is coupled with 2-thienylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

2-Bromopyridine

-

2-Thienylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Isopropanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromopyridine and 2-thienylboronic acid in a mixture of isopropanol and water.

-

Add potassium carbonate as the base.

-

Add a catalytic amount of palladium(II) acetate.

-

The reaction mixture is stirred at an elevated temperature under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the organic layer is extracted.

-

The crude product is purified by column chromatography to yield 2-(2-thienyl)pyridine.

-

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 2-Bromopyridine | 158.00 | 1.0 | 1.0 |

| 2-Thienylboronic acid | 127.96 | 1.1 | 1.1 |

| Palladium(II) acetate | 224.50 | 0.02 | 0.02 |

| Potassium carbonate | 138.21 | 2.0 | 2.0 |

| Isopropanol/Water | - | - | - |

Table 1: Stoichiometry for the Synthesis of 2-(2-Thienyl)pyridine.

Caption: Synthesis of the precursor 2-(2-Thienyl)pyridine.

Step 2: Chlorosulfonation of 2-(2-Thienyl)pyridine

The final step involves the electrophilic substitution of a hydrogen atom on the thiophene ring with a chlorosulfonyl group (-SO₂Cl). This is typically achieved using chlorosulfonic acid. The reaction is highly exothermic and requires careful temperature control.

Experimental Protocol: Chlorosulfonation

-

Materials:

-

2-(2-Thienyl)pyridine

-

Chlorosulfonic acid (ClSO₃H)

-

Inert solvent (e.g., chloroform, dichloromethane)

-

Ice/water bath

-

-

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, dissolve 2-(2-thienyl)pyridine in an inert solvent and cool the solution in an ice/salt bath to approximately -10°C.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

-

The product is then extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude 5-(2-Pyridyl)thiophene-2-sulfonyl chloride.

-

Further purification can be achieved by recrystallization.

-

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 2-(2-Thienyl)pyridine | 161.22 | 1.0 | 1.0 |

| Chlorosulfonic acid | 116.52 | ~4.0 | ~4.0 |

| Inert Solvent | - | - | - |

Table 2: Stoichiometry for the Chlorosulfonation of 2-(2-Thienyl)pyridine.

Caption: Synthesis of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride.

Characterization

The structure and purity of the synthesized 5-(2-Pyridyl)thiophene-2-sulfonyl chloride must be confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₆ClNO₂S₂ |

| Molecular Weight | 259.73 g/mol |

| CAS Number | 151858-64-9 |

| Appearance | Expected to be a solid |

| Purity (Typical) | >95% |

Table 3: Physicochemical Properties of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride.[1][2]

Spectroscopic Data

While specific experimental spectra for 5-(2-Pyridyl)thiophene-2-sulfonyl chloride are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the protons on both the pyridine and thiophene rings. The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm). The coupling patterns (doublets, triplets, etc.) will be crucial for assigning the specific protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

Strong S=O stretching bands for the sulfonyl group (typically in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹).

-

C=N and C=C stretching vibrations from the pyridine and thiophene rings (typically in the 1400-1600 cm⁻¹ region).

-

C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹).

-

S-Cl stretching vibration (typically in the 500-700 cm⁻¹ region).

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (259.73 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Safety Information

5-(2-Pyridyl)thiophene-2-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions. As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the synthesis and characterization of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride. The two-step synthetic route, involving a Suzuki-Miyaura coupling followed by chlorosulfonation, provides an effective means of preparing this versatile building block. The characterization techniques described are essential for confirming the identity and purity of the final product. The availability of this compound opens up avenues for the development of novel molecules with potential applications in various fields of chemical and pharmaceutical research.

References

An In-depth Technical Guide to 5-(2-Pyridyl)thiophene-2-sulfonyl chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride. This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas.

Chemical Properties and Data

5-(2-Pyridyl)thiophene-2-sulfonyl chloride is a heteroaromatic sulfonyl chloride containing both a pyridine and a thiophene ring. These structural features impart specific reactivity and make it a key intermediate in the synthesis of complex bioactive molecules.

Table 1: Physicochemical Properties of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride

| Property | Value | Source |

| CAS Number | 151858-64-9 | [1][2] |

| Molecular Formula | C₉H₆ClNO₂S₂ | [1][2] |

| Molecular Weight | 259.72 g/mol | [1][2] |

| IUPAC Name | 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride | [1] |

| Appearance | Not Available (likely a solid) | [2] |

| Purity | Typically available at 95% | [1] |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl | [1] |

| InChIKey | OGOMWPWAEIDEOU-UHFFFAOYSA-N | [2] |

Table 2: Computed Properties of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride

| Property | Value | Source |

| XLogP3-AA | 2.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 258.9528485 | [2] |

| Monoisotopic Mass | 258.9528485 | [2] |

| Topological Polar Surface Area | 83.6 Ų | [2] |

| Heavy Atom Count | 15 | [2] |

| Complexity | 315 | [2] |

Safety Information:

5-(2-Pyridyl)thiophene-2-sulfonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2]

Synthesis and Experimental Protocols

-

Synthesis of the 5-(2-Pyridyl)thiophene core: This can be achieved via palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling.

-

Chlorosulfonation of 5-(2-Pyridyl)thiophene: The introduction of the sulfonyl chloride group onto the thiophene ring.

dot

Caption: Proposed two-step synthesis of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride.

Representative Protocol for Step 1: Stille Coupling for the Synthesis of 5-(2-Pyridyl)thiophene

This protocol is adapted from general procedures for Stille cross-coupling reactions.[3]

Materials:

-

2-Bromopyridine

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 eq), 2-(tributylstannyl)thiophene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous toluene to the flask via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(2-pyridyl)thiophene.

Representative Protocol for Step 2: Chlorosulfonation of 5-(2-Pyridyl)thiophene

This protocol is based on general methods for the chlorosulfonation of aromatic compounds.[4]

Materials:

-

5-(2-Pyridyl)thiophene

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water bath

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5-(2-pyridyl)thiophene (1.0 eq) in dichloromethane.

-

Cool the solution in an ice-water bath to 0 °C.

-

Slowly add chlorosulfonic acid (3-5 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude 5-(2-pyridyl)thiophene-2-sulfonyl chloride. Further purification may be achieved by recrystallization.

Predicted Spectral Data

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.60 | d | ~4.5 | H-6' (Pyridine) |

| ~7.80 | td | ~7.7, 1.8 | H-4' (Pyridine) |

| ~7.70 | d | ~4.0 | H-3 (Thiophene) |

| ~7.65 | d | ~7.8 | H-3' (Pyridine) |

| ~7.30 | d | ~4.0 | H-4 (Thiophene) |

| ~7.25 | ddd | ~7.5, 4.8, 1.0 | H-5' (Pyridine) |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-2' (Pyridine) |

| ~149.5 | C-6' (Pyridine) |

| ~148.0 | C-5 (Thiophene) |

| ~145.0 | C-2 (Thiophene) |

| ~137.0 | C-4' (Pyridine) |

| ~128.0 | C-4 (Thiophene) |

| ~125.0 | C-3 (Thiophene) |

| ~122.0 | C-5' (Pyridine) |

| ~121.0 | C-3' (Pyridine) |

Table 5: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1580, ~1460, ~1420 | Medium-Strong | Aromatic C=C and C=N stretching (Pyridine and Thiophene rings) |

| ~1380-1360 | Strong | Asymmetric SO₂ stretch |

| ~1180-1160 | Strong | Symmetric SO₂ stretch |

| ~840-800 | Strong | C-H out-of-plane bending (Thiophene) |

| ~780-740 | Strong | C-H out-of-plane bending (Pyridine) |

| ~600-500 | Strong | S-Cl stretch |

Mass Spectrometry (Electron Ionization):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 259 and an M+2 peak at m/z 261 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom. Fragmentation would likely involve the loss of SO₂Cl, Cl, and SO₂.

Reactivity and Applications in Drug Discovery

The primary reactivity of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride is centered around the sulfonyl chloride group, which is a potent electrophile. It readily reacts with a wide range of nucleophiles, most notably amines, to form stable sulfonamides.

Sulfonamide Formation

The reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) is a cornerstone of its application in medicinal chemistry.

dot

Caption: General reaction scheme for sulfonamide synthesis.

This reactivity is widely exploited in the synthesis of kinase inhibitors. The sulfonamide linkage serves as a key structural motif that can interact with the amino acid residues in the kinase active site.

Application in Kinase Inhibitor Synthesis

The 5-(2-pyridyl)thiophene scaffold is present in numerous compounds designed as kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[5] The pyridine and thiophene rings can form important hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases.

dot

Caption: Inhibition of a generic kinase signaling pathway by a sulfonamide-based inhibitor.

By reacting 5-(2-Pyridyl)thiophene-2-sulfonyl chloride with a diverse library of amines, medicinal chemists can rapidly generate a multitude of candidate kinase inhibitors for screening and lead optimization. The specific nature of the amine component can be tailored to target different kinases and to optimize pharmacokinetic properties.

Conclusion

5-(2-Pyridyl)thiophene-2-sulfonyl chloride is a versatile and valuable reagent for drug discovery and organic synthesis. Its chemical properties, characterized by the electrophilic sulfonyl chloride group and the drug-like heteroaromatic core, make it an ideal starting material for the synthesis of sulfonamide libraries, particularly for the development of novel kinase inhibitors. While detailed experimental data for this specific compound is sparse, established synthetic methodologies provide a clear path for its preparation and utilization in research and development settings.

References

- 1. 5-(2-Pyridyl)thiophene-2-sulfonyl chloride 95% | CAS: 151858-64-9 | AChemBlock [achemblock.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Pyridyl)thiophene-2-sulfonyl chloride (CAS 151858-64-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and synthetic considerations for the compound 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, identified by CAS number 151858-64-9. Due to a lack of specific literature on its biological activity, this document focuses on its established chemical characteristics and explores its potential utility in drug discovery and medicinal chemistry based on the known activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound as a versatile building block in the synthesis of novel bioactive agents.

Chemical and Physical Properties

5-(2-Pyridyl)thiophene-2-sulfonyl chloride is a heterocyclic compound featuring a pyridine ring linked to a thiophene sulfonyl chloride moiety. The presence of the reactive sulfonyl chloride group makes it a valuable intermediate for the synthesis of a variety of sulfonamide derivatives.

Table 1: Chemical and Physical Properties of CAS 151858-64-9

| Property | Value | Source(s) |

| CAS Number | 151858-64-9 | |

| IUPAC Name | 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride | |

| Molecular Formula | C₉H₆ClNO₂S₂ | |

| Molecular Weight | 259.72 g/mol | |

| Appearance | Not specified in available literature | |

| Purity | Typically available at ≥95% | |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl | |

| InChI Key | OGOMWPWAEIDEOU-UHFFFAOYSA-N | |

| XLogP3-AA | 2.6 | |

| Topological Polar Surface Area | 83.6 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 |

Safety and Handling

Based on its GHS classification, 5-(2-Pyridyl)thiophene-2-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Danger | H314: Causes severe skin burns and eye damage |

Synthesis

The following diagram illustrates a generalized synthetic workflow for the preparation of sulfonyl chlorides, which could be conceptually applied.

Caption: A conceptual workflow for the synthesis of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride.

Potential Uses and Areas of Research

While there is no direct evidence of the biological activity of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride itself, its structural motifs are present in various classes of biologically active molecules. The reactive sulfonyl chloride group allows for the facile synthesis of a library of sulfonamide derivatives by reacting it with a range of primary and secondary amines.

Potential as a Scaffold for Kinase Inhibitors

The pyridine and thiophene ring systems are common features in many kinase inhibitors. For instance, derivatives of 5-(pyridin-2-yl)thiazoles have been synthesized and evaluated as inhibitors of TGF-β type 1 receptor kinase (ALK5). Similarly, thieno[3,2-b]pyridines have been investigated as Src kinase inhibitors. The core structure of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride provides a foundation for the synthesis of novel compounds that could be screened for kinase inhibitory activity.

The following diagram illustrates a potential drug discovery workflow utilizing this compound.

Caption: A potential workflow for utilizing 5-(2-Pyridyl)thiophene-2-sulfonyl chloride in drug discovery.

Potential as a Precursor for Carbonic Anhydrase Inhibitors

Thiophene-based sulfonamides are a well-established class of carbonic anhydrase inhibitors. These enzymes are implicated in various physiological processes, and their inhibition has therapeutic applications, for example, in the treatment of glaucoma. The sulfonamide derivatives of 5-(2-Pyridyl)thiophene could be synthesized and evaluated for their inhibitory activity against various carbonic anhydrase isoforms. Studies on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides have shown potent inhibition of human carbonic anhydrase isoforms II, IX, and XII.

The general mechanism of carbonic anhydrase inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The following diagram depicts this general interaction.

Caption: A simplified diagram of the general mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocols

As previously stated, specific, validated experimental protocols for the synthesis and biological application of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride are not available in the peer-reviewed literature. Researchers should refer to general methods for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides.

A generalized protocol for the synthesis of a sulfonamide derivative from a sulfonyl chloride would involve the following steps:

-

Dissolution: Dissolve the amine reactant in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

-

Sulfonyl Chloride Addition: Slowly add a solution of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., thin-layer chromatography, LC-MS).

-

Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride) and extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and concentrate it under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Conclusion

5-(2-Pyridyl)thiophene-2-sulfonyl chloride (CAS 151858-64-9) is a readily available chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. While direct biological data for this compound is currently lacking, its structural components are found in known kinase and carbonic anhydrase inhibitors. The reactive sulfonyl chloride functionality makes it an ideal starting material for the synthesis of diverse sulfonamide libraries. Further research is warranted to explore the biological activities of derivatives of this compound and to establish its role as a valuable building block in the development of novel therapeutic agents. This guide provides a starting point for researchers to understand the chemical nature of this compound and to design future studies to unlock its potential.

Stability and storage conditions for 5-(2-Pyridyl)thiophene-2-sulfonyl chloride

An In-depth Technical Guide on the Stability and Storage of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and appropriate storage of reagents is paramount to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, a key building block in medicinal chemistry.

Summary of Stability and Storage Recommendations

The following table provides a concise summary of the key stability concerns and the recommended practices for the storage of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride.

| Parameter | Recommendation/Information | Rationale |

| Chemical Stability | ||

| Hydrolytic Stability | Highly sensitive to moisture.[1][2][3] | Reacts with water to form the corresponding sulfonic acid and hydrochloric acid, leading to degradation of the starting material. |

| Thermal Stability | Stable at ambient temperatures, but decomposes at elevated temperatures.[4] | High temperatures can lead to the extrusion of sulfur dioxide and other decomposition products. |

| Photostability | Potential for degradation upon exposure to UV light. | Aromatic sulfonyl compounds can be susceptible to photodegradation. |

| Storage Conditions | ||

| Temperature | Store in a cool, dry place. The recommended storage temperature is typically found on the product label.[1] | Minimizes the rate of thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis. |

| Container | Use a tightly sealed, corrosion-resistant container with a resistant inner liner.[1] Avoid metal containers.[1] | Prevents moisture ingress and potential corrosion from acidic byproducts of hydrolysis. |

| Incompatible Materials | ||

| Strong bases, strong oxidizing agents, alcohols, amines, and reducing agents.[2][3] | These substances can react with the sulfonyl chloride group, leading to degradation or hazardous reactions. |

Chemical Stability Profile

5-(2-Pyridyl)thiophene-2-sulfonyl chloride is a reactive compound, and its stability is influenced by several factors, primarily moisture and temperature.

Hydrolytic Stability

Like most sulfonyl chlorides, this compound is highly susceptible to hydrolysis.[1][2][3] The presence of even trace amounts of water can lead to the cleavage of the sulfonyl chloride bond, yielding 5-(2-pyridyl)thiophene-2-sulfonic acid and hydrochloric acid. This reaction is generally irreversible and represents the primary degradation pathway under ambient conditions. The acidic HCl generated can also catalyze further degradation or react with container materials.

Caption: Hydrolysis of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride.

The rate of hydrolysis can be influenced by pH, with studies on similar compounds suggesting increased degradation under acidic conditions.[1] The presence of the pyridine moiety may also influence the hydrolysis kinetics, potentially through intramolecular catalysis.

Thermal Stability

While stable at room temperature, 5-(2-Pyridyl)thiophene-2-sulfonyl chloride is expected to undergo thermal decomposition at elevated temperatures. Studies on heteroaromatic sulfonyl chlorides suggest that one common decomposition pathway is the formal extrusion of sulfur dioxide (SO₂).[2] For alpha-substituted pyridines, this is a characteristic decomposition route.[2] This would lead to the formation of 2-chloro-5-(2-pyridyl)thiophene. Other potential decomposition products at high temperatures include oxides of sulfur and nitrogen, and hydrogen chloride gas.[1]

Caption: Potential thermal decomposition pathway.

Photostability

Aryl sulfonamides, which are derivatives of sulfonyl chlorides, have been shown to be susceptible to photodegradation upon exposure to UV light.[1] While specific studies on 5-(2-Pyridyl)thiophene-2-sulfonyl chloride are not available, it is prudent to assume that the compound may be light-sensitive. Therefore, storage in amber vials or in the dark is recommended to prevent potential photodegradation.

Recommended Storage and Handling

To maintain the quality and reactivity of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

-

Inert Atmosphere: The compound should be stored under a dry, inert atmosphere such as argon or nitrogen to prevent hydrolysis.[1]

-

Temperature: A cool and dry environment is crucial. While specific temperature ranges are often provided on the product label, refrigeration is a common practice for reactive reagents.

-

Container: Use a tightly sealed, corrosion-resistant container, such as a glass bottle with a PTFE-lined cap.[1] Metal containers should be avoided due to the potential for corrosion from HCl formed during hydrolysis.[1]

Handling

-

Handle the compound in a dry, well-ventilated area, preferably in a glove box or under a stream of inert gas.

-

Use dry solvents and reagents when working with this compound to prevent premature reaction or degradation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound and its degradation products can be corrosive and irritating.

Experimental Protocols for Stability Assessment

Hydrolytic Stability Assessment by HPLC

This protocol describes a method to determine the rate of hydrolysis of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride at a given pH and temperature.

Objective: To quantify the degradation of the compound over time in an aqueous solution.

Materials and Reagents:

-

5-(2-Pyridyl)thiophene-2-sulfonyl chloride

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.4)

-

Formic acid (for mobile phase modification)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column

-

Thermostatted incubator/water bath

-

Volumetric flasks and pipettes

-

Autosampler vials

Experimental Workflow:

Caption: Experimental workflow for hydrolytic stability assessment.

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride and dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Reaction Setup: In a thermostatted vessel at a controlled temperature (e.g., 25°C or 37°C), place a known volume of the phosphate buffer.

-

Initiation of Hydrolysis: To initiate the experiment (t=0), add a small aliquot of the stock solution to the buffer to achieve the desired final concentration (e.g., 100 µg/mL).

-

Sampling: At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a sufficient amount of acetonitrile to stop further degradation.

-

HPLC Analysis: Analyze the quenched samples using a validated HPLC method. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile. Monitor the disappearance of the parent compound's peak at its UV λmax.

-

Data Analysis: Plot the peak area of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride against time. From this data, determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.

Conclusion

5-(2-Pyridyl)thiophene-2-sulfonyl chloride is a valuable but sensitive reagent. Its stability is primarily compromised by moisture and elevated temperatures. By adhering to the stringent storage and handling conditions outlined in this guide—namely, storage in a cool, dry place under an inert atmosphere and in a tightly sealed, non-metallic container—researchers can ensure the integrity of the compound and the reliability of their experimental outcomes. For critical applications, it is advisable to verify the purity of the reagent before use, especially if it has been stored for an extended period.

References

The Strategic Role of 5-(2-Pyridyl)thiophene-2-sulfonyl Chloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 5-(2-Pyridyl)thiophene-2-sulfonyl chloride has emerged as a versatile and highly valuable scaffold. Its unique structural amalgamation of a pyridine ring, a thiophene core, and a reactive sulfonyl chloride group provides a gateway to a diverse range of sulfonamide derivatives with significant potential in medicinal chemistry. This technical guide delves into the synthesis, reactivity, and application of this key intermediate, with a particular focus on its role in the generation of kinase inhibitors.

Physicochemical Properties and Synthesis

5-(2-Pyridyl)thiophene-2-sulfonyl chloride, identified by its CAS number 151858-64-9, is a solid at room temperature.[1] Its molecular structure presents a unique combination of aromatic and heterocyclic systems, rendering it an attractive starting point for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of 5-(2-Pyridyl)thiophene-2-sulfonyl Chloride

| Property | Value |

| CAS Number | 151858-64-9 |

| Molecular Formula | C₉H₆ClNO₂S₂ |

| Molecular Weight | 259.73 g/mol |

| Appearance | Solid |

Caption: Proposed synthetic pathway for 5-(2-Pyridyl)thiophene-2-sulfonyl chloride.

Application in the Synthesis of Kinase Inhibitors: A Case Study

The primary utility of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride in medicinal chemistry lies in its reactivity towards amines to form sulfonamides. This reactivity has been effectively leveraged in the development of kinase inhibitors, a class of drugs that target protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer.

A notable example is the synthesis of N-[4-(aminosulfonyl)phenyl]-5-(2-pyridinyl)-2-thiophenesulfonamide, a potent inhibitor of Rho-associated protein kinase (ROCK-II).

Experimental Protocol: Synthesis of N-[4-(aminosulfonyl)phenyl]-5-(2-pyridinyl)-2-thiophenesulfonamide

This protocol is adapted from the patent literature (WO 2007/089512 A2).

Materials:

-

5-(2-pyridinyl)-2-thiophenesulfonyl chloride

-

Sulfanilamide

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

A solution of 5-(2-pyridinyl)-2-thiophenesulfonyl chloride (1.0 equivalent) in dichloromethane is prepared.

-

To this solution, sulfanilamide (1.1 equivalents) and pyridine (2.0 equivalents) are added.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired product, N-[4-(aminosulfonyl)phenyl]-5-(2-pyridinyl)-2-thiophenesulfonamide.

References

The Ascendancy of Thiophene and Pyridine Scaffolds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, thiophene and pyridine rings are privileged scaffolds, forming the core of numerous FDA-approved drugs and serving as versatile building blocks for the design of new drug candidates.[1][2][3] Their unique electronic properties and ability to form diverse interactions with biological targets have made them focal points in the development of treatments for a wide array of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] This technical guide provides an in-depth exploration of the discovery and development of novel thiophene and pyridine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Thiophene Derivatives: A Versatile Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in a multitude of clinically used drugs.[7][8] Its ability to engage in hydrogen bonding, hydrophobic interactions, and π-stacking allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[9]

Synthesis of Thiophene Derivatives

A variety of synthetic methods have been developed for the construction of the thiophene ring. One of the most prominent and versatile methods is the Gewald reaction , which allows for the synthesis of polysubstituted 2-aminothiophenes from an α-cyanoester, an activated ketone or aldehyde, and elemental sulfur in the presence of a base.[10]

This protocol describes a general procedure for the synthesis of 2-aminothiophene-3-carboxylates.

Materials:

-

Ethyl cyanoacetate (1.0 eq)

-

A ketone with an α-methylene group (e.g., Acetylacetone) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., Diethylamine or Morpholine) (catalytic amount)

-

Solvent (e.g., Ethanol or Methanol)

Procedure:

-

To a stirred solution of ethyl cyanoacetate and the ketone in ethanol at room temperature, add a catalytic amount of diethylamine.

-

To this mixture, add elemental sulfur in one portion.

-

The reaction mixture is then heated to 40-50°C and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired 2-aminothiophene derivative.[10]

References

- 1. journalwjarr.com [journalwjarr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. impactfactor.org [impactfactor.org]

The Pivotal Role of Pyridylthiophene Scaffolds in Biologically Active Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the pyridylthiophene scaffold, a privileged structure integrating the pharmacophoric features of both pyridine and thiophene rings, has garnered significant attention. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of pyridylthiophene-based compounds, offering valuable insights for professionals engaged in drug discovery and development.

Anticancer Activity: Targeting Key Signaling Pathways

Pyridylthiophene derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A prominent area of investigation is their activity as kinase inhibitors.

Kinase Inhibition

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyridylthiophene-based compounds have been successfully designed as potent inhibitors of several cancer-associated kinases.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition:

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are one of the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation.[1][2] Several pyridylthiophene derivatives have been developed as FLT3 inhibitors.

dot

Caption: FLT3 Signaling Pathway and Inhibition.

PIM-1 Kinase Inhibition:

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[3][4] Pyridylthiophene-containing compounds have been identified as potent PIM-1 inhibitors.

Caption: Kinase Inhibitor Drug Discovery Workflow.

A more detailed experimental workflow for evaluating a pyridylthiophene derivative as a potential anticancer agent is presented below.

dot

Caption: Anticancer Drug Screening Workflow.

Conclusion and Future Perspectives

The pyridylthiophene scaffold has proven to be a versatile and valuable framework in the design of novel biologically active compounds. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the discovery of potent anticancer, neuroprotective, and antimicrobial agents. The continued exploration of the structure-activity relationships of pyridylthiophene derivatives, coupled with advanced computational and experimental screening techniques, holds great promise for the development of next-generation therapeutics to address unmet medical needs. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in other therapeutic areas.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Introduction to sulfonyl chloride chemistry for heterocyclic synthesis

An In-depth Technical Guide to Sulfonyl Chloride Chemistry for Heterocyclic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl chlorides (R-SO₂Cl) are a highly versatile class of reagents in organic synthesis, primarily owing to the electrophilic nature of the sulfur atom and the ability of the sulfonyl group to participate in a wide array of chemical transformations.[1] In the realm of medicinal chemistry and drug development, sulfonyl chlorides are indispensable building blocks for the synthesis of heterocyclic compounds.[2] The resulting sulfonamide linkage is a privileged functional group found in a vast number of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.[2][3]

This guide provides a technical overview of the core chemical principles and modern synthetic strategies employing sulfonyl chlorides for the construction of nitrogen, oxygen, and sulfur-containing heterocycles. We will delve into key reaction classes, including intramolecular sulfonamidation, radical-mediated cyclizations, and electrophilic additions, providing detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in this field. The stability of the sulfonyl chloride reagents, particularly heteroaromatic derivatives, is a critical consideration, as decomposition pathways like SO₂ extrusion can impact synthetic success.[4]

Core Synthetic Strategies

The application of sulfonyl chlorides in heterocycle synthesis can be broadly categorized into several key strategies, each offering unique advantages for accessing different ring systems.

Intramolecular Cyclization via Sulfonamide Formation

The most direct application of sulfonyl chlorides in N-heterocycle synthesis is through intramolecular sulfonamidation. This approach involves a molecule containing both a nucleophilic amine and a sulfonyl chloride precursor group. The reaction typically proceeds by first forming an acyclic sulfonamide, followed by a base-mediated or thermally induced cyclization to form cyclic sulfonamides, also known as sultams. This method is fundamental for creating saturated nitrogen heterocycles.

A general workflow for this approach involves the synthesis of a suitable amino-substituted thiol or sulfonic acid, followed by chlorination and subsequent cyclization.

References

Structure-Activity Relationship of Pyridylthiophene Analogs as Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyridylthiophene analogs as potent kinase inhibitors. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry. The core focus of this guide is on pyridylthiophene analogs targeting key kinases involved in cancer cell proliferation and survival.

Introduction

Pyridylthiophene-based scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to mimic the hinge-binding motif of ATP, enabling them to form crucial hydrogen bond interactions within the active site of various kinases.[1] The dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them a significant class of therapeutic targets.[2][3] The development of small molecule kinase inhibitors has become a major focus in oncology drug discovery.[3][4] This guide will explore the SAR of pyridylthiophene analogs, focusing on their inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Pim-1 kinase, both of which are implicated in various malignancies.[4][5]

Structure-Activity Relationship (SAR) of Pyridylthiophene Analogs

The SAR of pyridylthiophene analogs has been investigated against several kinase targets. This section will focus on the key structural modifications and their impact on the inhibitory potency against FLT3 and Pim-1 kinases.

Imidazo[1,2-a]pyridine-thiophene Derivatives as FLT3 Inhibitors

A series of imidazo[1,2-a]pyridine-thiophene derivatives have been synthesized and evaluated for their inhibitory activity against FLT3 kinase.[5] The general scaffold consists of a central imidazo[1,2-a]pyridine core with a thiophene moiety at the 3-position and various substituents at the 7-position.

Key SAR findings for this series include:

-

Substitution on the Thiophene Ring: The nature and position of the substituent on the thiophene ring significantly influence activity. Aromatic substituents at the 5-position of the thiophene ring are generally favored. For instance, a pyridin-4-yl group at this position leads to potent FLT3 inhibition.[5]

-

Substitution at the 7-Position of the Imidazo[1,2-a]pyridine Core: The 7-position of the imidazo[1,2-a]pyridine core is amenable to substitution with various aryl and heteroaryl groups. A 1-methyl-1H-pyrazol-4-yl group at this position has been shown to be beneficial for activity.[5]

Pyridine-based Pim-1 Kinase Inhibitors

Novel pyridine-based compounds have been designed and synthesized as potent PIM-1 kinase inhibitors.[4] These compounds often feature a central pyridine ring with various functional groups designed to interact with the active site of the kinase.

Key SAR observations for these inhibitors include:

-

Side Chain Modifications: The nature of the side chain attached to the pyridine core is critical for potent PIM-1 inhibition. For example, a nicotinonitrile derivative coupled with a glycine methyl ester through an azide-coupling method resulted in a compound with an IC50 value of 14.3 nM against PIM-1.[4]

-

Introduction of Specific Functional Groups: The introduction of specific functional groups can enhance inhibitory activity. The presence of a cyano group on the pyridine ring and an oxadiazole moiety in the side chain have been shown to contribute to high potency.[4]

Quantitative Data Summary

The following tables summarize the quantitative SAR data for representative pyridylthiophene analogs and related pyridine-based kinase inhibitors.

Table 1: SAR of Imidazo[1,2-a]pyridine-thiophene Derivatives as FLT3 Inhibitors [5]

| Compound ID | R (Thiophene-5-yl substituent) | R' (Imidazo[1,2-a]pyridine-7-yl substituent) | FLT3 IC50 (nM) |

| 5g | 2,6-dimethoxyphenyl | 1-methyl-1H-pyrazol-4-yl | Data not specified in abstract |

| 5h | pyridin-4-yl | 1-methyl-1H-pyrazol-4-yl | Data not specified in abstract |

Note: Specific IC50 values for compounds 5g and 5h were not available in the provided search results but are part of a series of active compounds.

Table 2: SAR of Pyridine-based PIM-1 Kinase Inhibitors [4]

| Compound ID | Core Structure | Key Substituents | PIM-1 IC50 (nM) |

| 12 | Nicotinonitrile | 5-thioxo-1,3,4-oxadiazol-2-yl)methoxy, coupled with glycine methyl ester | 14.3 |

| Staurosporine (Reference) | - | - | 16.7 |

| 6 | Nicotinonitrile | S-alkylated derivative | 19.4 |

| 11 | Nicotinonitrile | Coupled amide | 42.3 |

| 13 | Nicotinonitrile | Coupled amide | 19.8 |

Experimental Protocols

This section provides a detailed methodology for a typical in vitro kinase inhibition assay, which can be adapted for evaluating pyridylthiophene analogs against various kinase targets.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.[2][6]

Materials:

-

Purified recombinant kinase (e.g., FLT3, PIM-1)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (pyridylthiophene analogs) serially diluted in DMSO

-

Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

White, flat-bottom 384-well assay plates

-

Multichannel pipettor

-

Plate shaker

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM).

-

Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

-

Add 2 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls (0% inhibition for DMSO control and 100% inhibition for a no-kinase control).

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

The following diagrams illustrate a key signaling pathway targeted by pyridylthiophene analogs and a typical experimental workflow.

Conclusion

The pyridylthiophene scaffold represents a versatile and promising platform for the design of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective inhibitors of key oncogenic kinases such as FLT3 and PIM-1. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers in the field, facilitating the continued development of pyridylthiophene-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling. Further optimization of these analogs, guided by SAR data and structural biology, holds the potential to deliver next-generation targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 5-(2-Pyridyl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides using 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, a versatile heteroaromatic building block. The incorporation of the pyridyl-thiophene moiety is of particular interest for its potential to modulate the biological activity of the resulting sulfonamides, including as inhibitors of tubulin polymerization in cancer therapy.[1][2]

Data Presentation

The following table summarizes representative reaction outcomes for the synthesis of various sulfonamides from 5-(2-Pyridyl)thiophene-2-sulfonyl chloride. These examples demonstrate the general applicability of the protocol to both aromatic and aliphatic amines.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-5-(2-pyridyl)thiophene-2-sulfonamide | 12 | 85 |

| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-(2-pyridyl)thiophene-2-sulfonamide | 12 | 88 |

| 3 | Benzylamine | N-benzyl-5-(2-pyridyl)thiophene-2-sulfonamide | 10 | 92 |

| 4 | Piperidine | 1-((5-(pyridin-2-yl)thiophen-2-yl)sulfonyl)piperidine | 8 | 95 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Experimental Protocols

This section details the materials and methods for the synthesis of N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides.

Materials and Reagents:

-

5-(2-Pyridyl)thiophene-2-sulfonyl chloride (Purity: 95%)

-

Primary or secondary amine of choice (e.g., aniline, 4-methoxyaniline, benzylamine, piperidine)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

General Synthetic Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Base: To the solution of the amine, add anhydrous pyridine (1.5 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 5-(2-Pyridyl)thiophene-2-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine-pyridine mixture over a period of 15-20 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue to stir for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers successively with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure N-substituted 5-(2-pyridyl)thiophene-2-sulfonamide.

Visualization of Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 5-(2-pyridyl)thiophene-2-sulfonamides.

Caption: General workflow for the synthesis of sulfonamides.

Signaling Pathway: Inhibition of Tubulin Polymerization

Sulfonamide derivatives containing pyridine and thiophene moieties have shown potential as anticancer agents by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by sulfonamides.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science applications.[1][2][3] However, the coupling of 2-pyridyl nucleophiles with aryl halides presents a significant challenge, often referred to as the "2-pyridyl problem."[3][4] This difficulty primarily stems from the instability of 2-pyridylboronic acids, which are highly susceptible to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond, reducing the yield of the desired product.[1][3][5]

Several strategies have been developed to overcome this challenge, including the use of more stable 2-pyridylboron reagents and the development of highly active catalyst systems. This document provides an overview of these strategies, detailed experimental protocols, and comparative data to guide researchers in successfully performing this challenging yet important transformation.

Challenges with 2-Pyridyl Nucleophiles

The primary obstacle in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles is the rapid rate of protodeboronation of the 2-pyridylboronic acid.[1][5] This decomposition pathway is influenced by several factors, including the pH of the reaction medium, temperature, and the choice of base.[5] The electron-deficient nature of the pyridine ring and the chelating ability of the pyridyl nitrogen are thought to contribute to the instability of the boronic acid and the slow rate of transmetalation in the catalytic cycle.[1]

To address these issues, research has focused on two main areas:

-

Modification of the Boron Reagent: Replacing the highly labile boronic acid with more stable derivatives such as boronate esters (e.g., pinacol or MIDA esters) or organotrifluoroborates can significantly reduce the rate of protodeboronation and improve reaction outcomes.[5][6]

-

Advanced Catalyst Systems: The use of bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like RuPhos and XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting steps of the catalytic cycle, allowing the desired cross-coupling to outcompete the protodeboronation side reaction.[3]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical experimental workflow for setting up a Suzuki-Miyaura cross-coupling reaction is outlined below. It is crucial to maintain an inert atmosphere throughout the process to prevent catalyst degradation.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Protocols

Protocol 1: Cross-Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Bromides

This protocol is adapted from a general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.[1]

Materials:

-

Aryl bromide (1.0 equiv)

-

Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

-

Potassium fluoride (KF) (3.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0-1.5 mol%)

-

Diaryl or dialkyl phosphine oxide ligand (e.g., 2-(dicyclohexylphosphino)biphenyl) (L:Pd = 3:1)

-

Anhydrous 1,4-dioxane (3 mL/mmol of aryl halide)

-

Schlenk tube

-

Argon or nitrogen gas supply

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a Schlenk tube, add the aryl bromide (if solid), lithium triisopropyl 2-pyridylboronate, potassium fluoride, Pd₂(dba)₃, and the phosphine oxide ligand.

-

Cap the Schlenk tube with a rubber septum, and then evacuate and backfill with argon (repeat this cycle three times).

-

Add anhydrous 1,4-dioxane via syringe. If the aryl bromide is a liquid, add it via syringe at this stage.

-

Replace the septum with a Teflon screw cap and seal the tube.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) until the aryl halide is completely consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cross-Coupling of 2-Pyridyl Pinacol Boronate Esters with Aryl Bromides

This protocol utilizes a commercially available and air-stable palladium phosphine oxide catalyst.[7]

Materials:

-

Aryl bromide (1.0 equiv)

-

2-Pyridyl pinacol boronate ester (1.2 equiv)

-

Base (e.g., K₃PO₄) (2.0 equiv)

-

Palladium phosphine chloride or oxide catalyst (e.g., catalyst 1a in the cited literature) (3 mol%)[7]

-

Solvent (e.g., 1,4-dioxane)

-

Resealable tube

Procedure:

-

To a resealable tube, add the aryl bromide, 2-pyridyl pinacol boronate ester, base, and palladium catalyst.

-

Add the solvent. The use of dry or degassed solvents is not strictly necessary with this air-stable catalyst system.[7]

-

Flush the tube with nitrogen or argon and seal it.

-

Heat the reaction mixture to 90 °C for 18 hours.

-

Cool the reaction to room temperature and analyze the progress by LC/MS.

-

Perform a standard aqueous workup.

-

Purify the product by flash column chromatography to obtain the desired biaryl compound.

Data and Performance

The choice of catalyst, ligand, base, and solvent can significantly impact the yield of the desired 2-arylpyridine. The following tables summarize representative data from the literature.

Table 1: Ligand and Base Optimization for the Coupling of Lithium Triisopropyl 2-Pyridylboronate with 4-Butylbromobenzene [1]

| Entry | Ligand | Base | Yield (%) |

| 1 | 1 (a diaryl phosphine oxide) | KF | 85 |

| 2 | 1 | K₃PO₄ | 75 |

| 3 | 2 (a dialkyl phosphine oxide) | KF | 78 |

| 4 | P(t-Bu)₃ | KF | 45 |

| 5 | P(Cy)₃ | KF | 30 |

Reaction Conditions: 1 equiv of 4-butylbromobenzene, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of base, Dioxane, 110 °C, cat. Pd₂(dba)₃, L:Pd = 3:1.[1]

Table 2: Substrate Scope for the Coupling of Lithium Triisopropyl 2-Pyridylboronate with Various Aryl Bromides [1]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 3,5-Bis(trifluoromethyl)bromobenzene | 3,5-Bis(trifluoromethyl)-2-phenylpyridine | 82 |

| 2 | 4-Bromoanisole | 4-Methoxy-2-phenylpyridine | 74 |

| 3 | 2-Bromotoluene | 2-Methyl-6-phenylpyridine | 88 |

| 4 | 5-Bromopyrimidine | 5-(Pyridin-2-yl)pyrimidine | 91 |

| 5 | 4-Bromoisoquinoline | 4-(Pyridin-2-yl)isoquinoline | 82 |

Reaction Conditions: 1 equiv of aryl bromide, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, Dioxane, 110 °C, cat. Pd₂(dba)₃, L:Pd = 3:1 with ligand 1 .[1]

Table 3: Coupling of 2-Pyridyl Pinacol Boronate Esters with Various Aryl Halides [7]

| Entry | Aryl Halide | Base | Solvent | Yield (%) |

| 1 | 4-Bromobenzonitrile | K₃PO₄ | Dioxane | 85 |

| 2 | 4-Chloroacetophenone | K₃PO₄ | Dioxane | 75 |

| 3 | 2-Bromo-6-methoxynaphthalene | K₃PO₄ | Dioxane | 92 |

| 4 | 3-Bromopyridine | Cs₂CO₃ | t-AmylOH | 68 |

| 5 | 2-Chloropyrazine | K₂CO₃ | Dioxane | 72 |

Reaction Conditions: 1 equiv of aryl halide, 1.2 equiv of 2-pyridyl pinacol boronate ester, 2 equiv of base, 3 mol% of catalyst 1a , 90 °C, 18 h.[7]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-pyridyl nucleophiles remains a challenging transformation due to the inherent instability of 2-pyridylboronic acids. However, the use of stabilized boron reagents, such as lithium triisopropyl 2-pyridylboronates or pinacol boronate esters, in conjunction with highly active palladium catalysts supported by bulky, electron-rich ligands, has enabled the efficient synthesis of a wide range of 2-arylpyridines. The protocols and data presented here provide a valuable resource for researchers in the fields of organic synthesis and drug development, offering practical guidance for overcoming the "2-pyridyl problem." Careful optimization of reaction conditions, particularly the choice of ligand and base, is crucial for achieving high yields and purity of the desired products.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes: Synthesis of Novel Kinase Inhibitors Using 5-(2-Pyridyl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel therapeutics for diseases such as cancer, inflammation, and neurodegenerative disorders has positioned kinase inhibitors at the forefront of modern drug discovery. The inherent druggability of the ATP-binding site of kinases has led to a plethora of small molecule inhibitors. The strategic combination of privileged heterocyclic scaffolds is a proven methodology for the generation of potent and selective kinase inhibitors. This document outlines the application of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride as a versatile starting material for the synthesis of a novel class of kinase inhibitors. The pyridyl-thiophene core is a promising pharmacophore, with the pyridine moiety often involved in crucial hydrogen bonding interactions within the kinase hinge region, while the thiophene-sulfonamide portion can be tailored to occupy adjacent hydrophobic pockets and provide additional interactions, thereby enhancing potency and selectivity. This note provides a detailed protocol for the synthesis of a representative compound, N-(4-methoxyphenyl)-5-(2-pyridyl)thiophene-2-sulfonamide, and discusses its potential as a kinase inhibitor, likely targeting signaling pathways such as the PIM or AKT cascades.

Key Applications

-

Scaffold for Kinase Inhibitor Libraries: 5-(2-Pyridyl)thiophene-2-sulfonyl chloride is an ideal starting material for the creation of diverse libraries of sulfonamide-based kinase inhibitors through reaction with a wide array of primary and secondary amines.

-

Targeting Multiple Kinase Families: The pyridyl-thiophene sulfonamide scaffold has the potential to be adapted to target various kinase families, including but not limited to serine/threonine kinases like PIM and AKT, as well as tyrosine kinases.[1]

-

Structure-Activity Relationship (SAR) Studies: The modular nature of the synthesis allows for systematic modifications of the amine component to explore SAR and optimize inhibitor potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)-5-(2-pyridyl)thiophene-2-sulfonamide

This protocol describes the synthesis of a representative kinase inhibitor from 5-(2-Pyridyl)thiophene-2-sulfonyl chloride and p-anisidine.

Materials:

-

5-(2-Pyridyl)thiophene-2-sulfonyl chloride (95% purity)

-

p-Anisidine (4-methoxyaniline)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve p-anisidine (1.1 equivalents) in anhydrous pyridine (approximately 0.2 M concentration of the limiting reagent) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: To the cooled solution, add a solution of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Work-up:

-